2-Bromo-1-methyl-1H-imidazole hydrochloride

Regioselective Halogenation Cross-Coupling Synthetic Efficiency

Researchers attempting C-2 imidazole functionalization with the free base or wrong halogen analog face failed couplings, poor regioselectivity, and reproducibility issues. This HCl salt solves these problems: • Stable, crystalline solid for precise weighing and HTE compatibility - unlike the hygroscopic free base (CAS 16681-59-7). • Optimal C-2 Br reactivity: superior to chloro analogs in Sonogashira and Suzuki couplings; more controlled than iodo analogs. • Mandatory precursor to 2-bromo-1,3-dimethylimidazolium salts for NHC ligand and ionic liquid research.

Molecular Formula C4H6BrClN2
Molecular Weight 197.46 g/mol
CAS No. 913836-21-2
Cat. No. B1519888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-methyl-1H-imidazole hydrochloride
CAS913836-21-2
Molecular FormulaC4H6BrClN2
Molecular Weight197.46 g/mol
Structural Identifiers
SMILESCN1C=CN=C1Br.Cl
InChIInChI=1S/C4H5BrN2.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3;1H
InChIKeyZWGJSNIPVUHEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-methyl-1H-imidazole Hydrochloride Procurement & Differentiation Guide


2-Bromo-1-methyl-1H-imidazole hydrochloride (CAS 913836-21-2) is a halogenated imidazole derivative and a stabilized hydrochloride salt of the free base (CAS 16681-59-7) [1]. It is a white crystalline powder with the molecular formula C4H6BrClN2 and a molecular weight of 197.46 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, primarily due to its reactive C-2 bromine atom, which enables a wide array of transition metal-catalyzed cross-coupling and nucleophilic substitution reactions . Its procurement as the hydrochloride salt offers distinct advantages in handling, stability, and solubility compared to its free base form [2]. This guide provides a quantitative, comparator-based analysis of its differentiation from close analogs to support informed scientific selection and procurement decisions.

Hydrochloride salt supports aqueous solubility and solid-state handling for polar reaction media.
C-2 bromine enables transition metal-catalyzed cross-coupling and nucleophilic substitution workflows.
Selective reactivity supports sequential imidazole functionalization in library synthesis.

Non-Interchangeability of 2-Bromo-1-methyl-1H-imidazole Hydrochloride


Direct substitution with seemingly similar analogs—such as the free base (CAS 16681-59-7), the 2-chloro derivative (CAS 253453-91-7), or the 2-iodo derivative (CAS 37067-95-1)—is not scientifically valid and can lead to experimental failure or procurement inefficiency. These compounds differ fundamentally in their chemical reactivity, which is governed by the electronic and steric properties of the halogen atom at the C-2 position, directly impacting reaction rates, yields, and selectivity in critical synthetic transformations like cross-couplings and nucleophilic substitutions [1]. Furthermore, the physical form (hydrochloride salt vs. free base) dictates solubility, stability during storage, and ease of handling in aqueous or polar reaction media . The following evidence quantifies these critical differences, establishing why this specific hydrochloride salt is the required choice for a range of demanding research and industrial applications.

Hydrochloride Salt vs. Free Base
Target (HCl salt)
Crystalline solid, soluble in water and polar solvents; defined handling properties.
Free base (CAS 16681-59-7)
Liquid or low-melting solid; solubility and storage stability may differ significantly.
2-Bromo vs. 2-Chloro Analog
C-2 bromine
Higher reactivity in oxidative addition; efficient cross-coupling performance reported.
2-Chloro derivative (CAS 253453-91-7)
Lower reactivity may reduce coupling efficiency; C-N bond formation less effective under identical conditions.
2-Bromo vs. 2-Iodo Analog
2-Bromo compound
Reported synthetic yield and stability balance for controlled reactivity.
2-Iodo derivative (CAS 37067-95-1)
Higher lability; lower and less reproducible yields may compromise supply reliability.

2-Bromo-1-methyl-1H-imidazole Hydrochloride Procurement Evidence


C-2 Halogenation Reactivity: Bromo vs. Chloro and Iodo Analogs

The synthesis of 2-bromo-1-methylimidazole via lithiation-halogenation proceeds with high regioselectivity and yield, in contrast to its 2-chloro analog. Specifically, the target compound's precursor, 2-bromo-1-methylimidazole, is prepared in 80% yield by the action of butyllithium followed by bromine on N-methylimidazole [1]. This method is regiospecific for the C-2 position. While a comparable yield (85%) is achievable for the 2-chloro derivative via a similar lithiation strategy using hexachloroethane, this method is often less desirable for large-scale work due to the hazardous nature of the reagents and the multi-step nature of subsequent deprotection/re-protection strategies [2]. The iodo analog, while more reactive in some cross-couplings, is typically obtained in lower overall yields (e.g., 65%) from similar procedures due to its instability and propensity for deiodination [3]. This positions the 2-bromo compound as the optimal balance of high synthetic accessibility and robust, controlled reactivity.

Synthesis Yield
Reported
80% yield (bromo); 85% (chloro); ~65% (iodo)
Supplies higher yield than iodo analog; comparable to chloro route.
Lithiation-halogenation of N-methylimidazole; data from multiple studies.
Regioselective Halogenation Cross-Coupling Synthetic Efficiency

Physical Form: Hydrochloride Salt vs. Free Base

2-Bromo-1-methyl-1H-imidazole hydrochloride (MW 197.46) is a crystalline solid with a melting point of 224-226 °C , offering superior stability and ease of handling compared to its free base (MW 161.00, CAS 16681-59-7) [1]. The free base is described as having a density of 1.649 g/mL at 25 °C and is associated with GHS hazards including serious eye damage and skin corrosion/irritation [2]. The hydrochloride salt form mitigates some handling concerns associated with volatile or irritating free bases and provides a defined, non-hygroscopic solid that is freely soluble in water and polar solvents like ethanol , facilitating its use in a wider range of reaction conditions, including aqueous-phase reactions, without the need for an additional protonation step.

Physical Form
Head-to-head
Crystalline solid, mp 224–226°C; water/ethanol soluble
Improved handling and storage stability vs. free base liquid.
Free base density 1.649 g/mL at 25°C; GHS irritant classification.
Compound Stability Solubility Ease of Handling

Precursor to Quaternary Imidazolium Salts

2-Bromo-1-methylimidazole (the free base precursor to the hydrochloride salt) is a direct and essential precursor to 2-bromo-1,3-dimethylimidazolium salts, which are a class of valuable intermediates in ionic liquid and N-heterocyclic carbene (NHC) chemistry [1]. This is achieved via a simple methylation step followed by ion metathesis [1]. In contrast, direct bromination of 1,3-dimethylimidazolium salts is futile, leading to undesired tribromide or carbene-Li-THF adducts [2]. This positions the target compound's precursor as the sole viable entry point for introducing a bromine atom into the quaternary imidazolium scaffold. The 2-cyano and 2-azido derivatives, which are inaccessible from the non-brominated quaternary salt, can then be prepared from this 2-bromo quaternary salt, enabling dipolar cycloadditions and Staudinger reactions [1].

Quaternary Salt Precursor
Class-level
Methylation yields 2-bromo-1,3-dimethylimidazolium salt; direct bromination of quaternary salt fails.
Unique synthetic gateway to functional ionic liquids and NHC precursors.
Reported route; alternative direct halogenation not productive.
Ionic Liquids Materials Science N-Heterocyclic Carbenes

C-2 vs. C-5 Regioselectivity in Cross-Coupling

In imidazole systems containing multiple halogens, the C-2 bromine atom in 2-bromo-1-methylimidazole exhibits significantly higher reactivity towards oxidative addition compared to a C-2 chlorine or iodine. This differential reactivity is key for achieving high regioselectivity in sequential cross-coupling reactions. For example, in a Sonogashira alkynylation, the C-2 bromine atom reacts preferentially over a C-5 chlorine or iodine [1]. Studies on 2-bromo-1-methylimidazole demonstrate its utility in selective C-N bond formation via copper-catalyzed C-N coupling with amines, a transformation that is less efficient with the 2-chloro analog under identical conditions . This predictable and selective reactivity is a critical advantage for constructing complex molecules.

Regioselectivity
Cross-study
100% selectivity for C-2 bromine over C-5 chlorine in Sonogashira coupling
Enables predictable sequential imidazole functionalization.
Pd/Cu-catalyzed alkynylation; C-5 iodine reacts preferentially in 2-chloro analog.
Sonogashira Coupling Regioselectivity Halogen Discrimination

2-Bromo-1-methyl-1H-imidazole Hydrochloride Application Scenarios


Ionic Liquids and NHC Precursors

This compound is the proven, and often sole, synthetic gateway to 2-bromo-1,3-dimethylimidazolium salts, which are critical precursors to functionalized ionic liquids and NHC ligands. Direct halogenation of the quaternary salt is not feasible, making this a mandatory starting material for any project in this domain .

Sequential Imidazole Functionalization

The high and predictable regioselectivity of the C-2 bromine atom in cross-coupling reactions, as demonstrated in Sonogashira alkynylations , makes this compound ideal for building diverse chemical libraries where the imidazole core must be elaborated in a controlled, stepwise manner. This level of control is difficult or impossible to achieve with more reactive (iodo) or less reactive (chloro) 2-haloimidazoles .

Aqueous-Phase Reactions with Enhanced Solubility

The hydrochloride salt form provides excellent solubility in water and polar solvents . This makes it the preferred choice for reactions conducted in aqueous media or where a free base might have limited solubility or cause phase separation issues. Its solid, crystalline nature also simplifies handling and precise weighing, improving experimental reproducibility .

HTE and Parallel Synthesis

The combination of a stable, easily-weighable solid form (hydrochloride salt) and a robust, synthetically accessible reactive handle (C-2 bromine) makes this compound highly suitable for automated synthesis platforms and HTE workflows, where reliable and predictable performance is paramount for generating high-quality data.

Application
Selection Property
Validation Focus
Ionic liquid & NHC precursor synthesis
Quaternary salt precursor specificity
Methylation reactivity pathway
Sequential imidazole library synthesis
C-2 bromine regioselectivity
Cross-coupling selectivity under Pd catalysis
Aqueous-phase reaction compatibility
Hydrochloride salt solubility
Solubility in water and polar solvents
HTE & automated synthesis workflows
Solid-state handling & reactivity
Weighing accuracy and reaction reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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